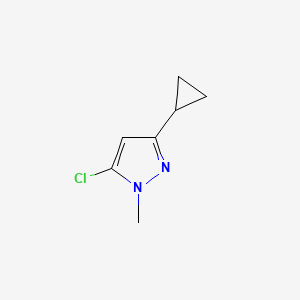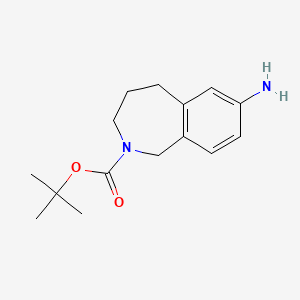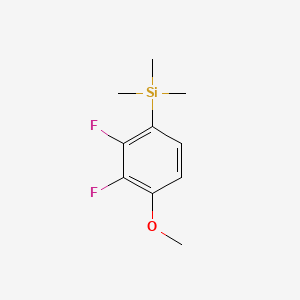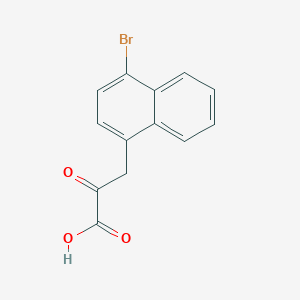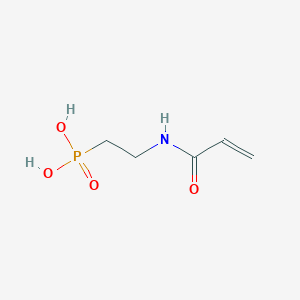
(2-Acrylamidoethyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Acrylamidoethyl)phosphonic acid is a unique compound that combines the properties of both acrylamide and phosphonic acid. This compound is characterized by the presence of an acrylamide group attached to an ethyl chain, which is further bonded to a phosphonic acid group. The structure of this compound allows it to exhibit a range of chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Acrylamidoethyl)phosphonic acid typically involves the reaction of acrylamide with a phosphonic acid derivative. One common method is the reaction of acrylamide with diethyl phosphite in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and allows for the efficient handling of reactants and products. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Acrylamidoethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: The acrylamide group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the ethyl chain can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents or organometallic reagents are used for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Acrylamidoethyl)phosphonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Acrylamidoethyl)phosphonic acid involves its interaction with various molecular targets and pathways. The phosphonic acid group can chelate metal ions, making it useful in applications requiring metal-binding properties. The acrylamide group can undergo polymerization, allowing the compound to form cross-linked networks in polymer matrices. These interactions enable this compound to exert its effects in diverse applications, from drug delivery to industrial processes .
Vergleich Mit ähnlichen Verbindungen
2-Aminoethylphosphonic acid: Similar in structure but lacks the acrylamide group.
Vinylphosphonic acid: Contains a vinyl group instead of an acrylamide group.
Methacryloyloxyethylphosphonic acid: Contains a methacrylate group instead of an acrylamide group.
Uniqueness: (2-Acrylamidoethyl)phosphonic acid is unique due to the presence of both acrylamide and phosphonic acid groups. This combination imparts distinct properties, such as enhanced water solubility, metal-binding capabilities, and the ability to form cross-linked polymer networks. These features make it particularly valuable in applications requiring multifunctional materials.
Eigenschaften
Molekularformel |
C5H10NO4P |
|---|---|
Molekulargewicht |
179.11 g/mol |
IUPAC-Name |
2-(prop-2-enoylamino)ethylphosphonic acid |
InChI |
InChI=1S/C5H10NO4P/c1-2-5(7)6-3-4-11(8,9)10/h2H,1,3-4H2,(H,6,7)(H2,8,9,10) |
InChI-Schlüssel |
BBFOOZAYBHFYLK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NCCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


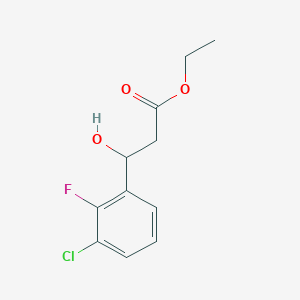
![2-([1,1'-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13682498.png)
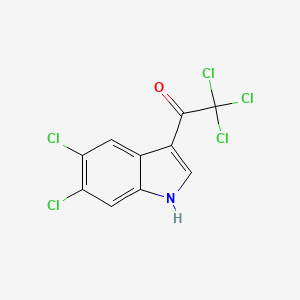
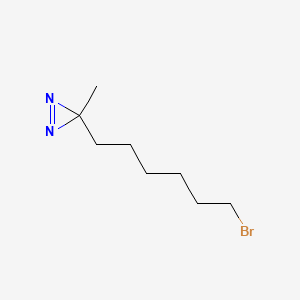
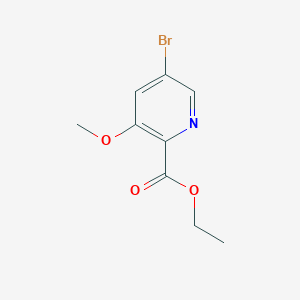
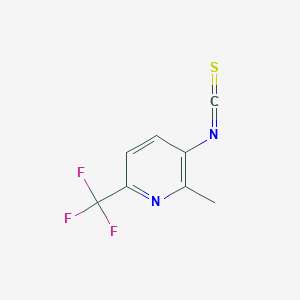
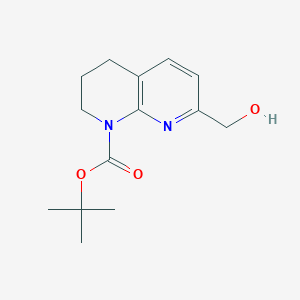
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13682547.png)
